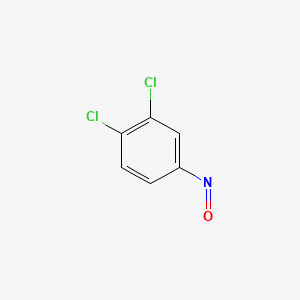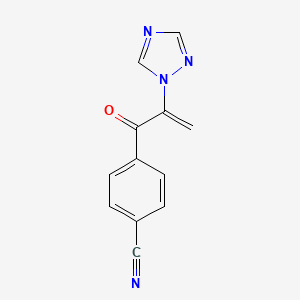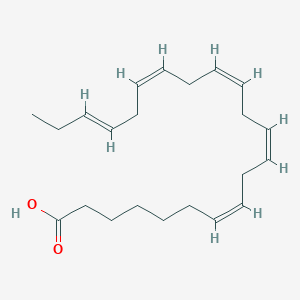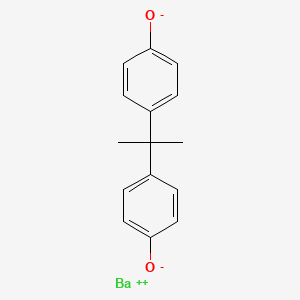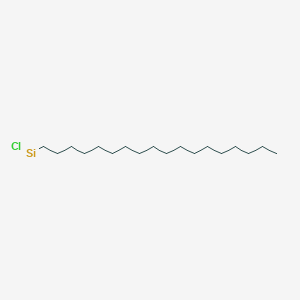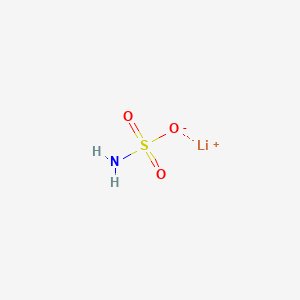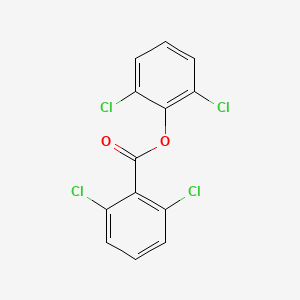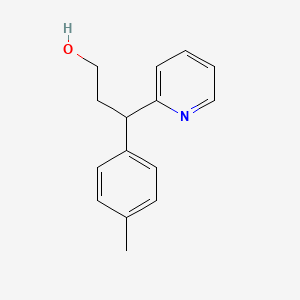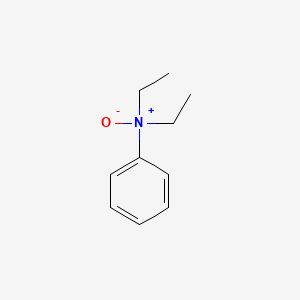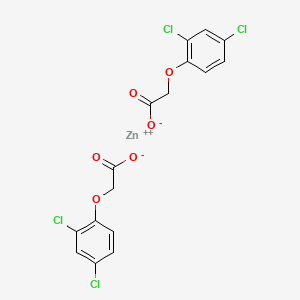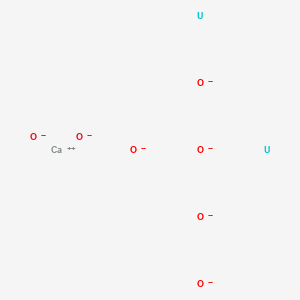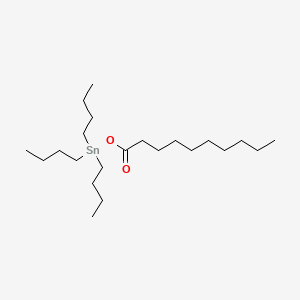
Stannane, tributyl(decanoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl(decanoyloxy)- is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds, including stannane, tributyl(decanoyloxy)-, are widely studied due to their unique chemical properties and applications in various fields such as organic synthesis, materials science, and industrial chemistry .
Preparation Methods
The synthesis of stannane, tributyl(decanoyloxy)- typically involves the reaction of tributyltin hydride with decanoic acid or its derivatives under specific conditions. One common method involves the esterification of tributyltin hydride with decanoic acid in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Stannane, tributyl(decanoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of halides and other functional groups.
Substitution: The compound can participate in substitution reactions, where the decanoyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions Major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds.
Scientific Research Applications
Stannane, tributyl(decanoyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of stannane, tributyl(decanoyloxy)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The compound can form radicals, which are highly reactive intermediates that participate in chain reactions. Its molecular targets include halides, unsaturated compounds, and other reactive species .
Comparison with Similar Compounds
Stannane, tributyl(decanoyloxy)- can be compared with other organotin compounds such as tributyltin hydride, tributyltin chloride, and trimethyltin chloride. While all these compounds share the presence of tin bonded to organic groups, stannane, tributyl(decanoyloxy)- is unique due to the presence of the decanoyloxy group, which imparts specific reactivity and properties. Similar compounds include:
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin chloride: Known for its use in industrial applications and as a biocide.
Trimethyltin chloride: Studied for its neurotoxic effects and applications in materials science
Properties
CAS No. |
7653-27-2 |
|---|---|
Molecular Formula |
C22H46O2Sn |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
tributylstannyl decanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10(11)12;3*1-3-4-2;/h2-9H2,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
FLSDWZBNZUOBHF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


